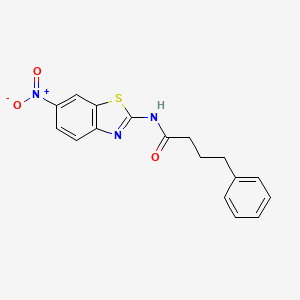
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenylbutanamide typically involves the reaction of 6-nitro-1,3-benzothiazol-2-amine with 4-phenylbutanoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, may be optimized to achieve higher yields and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from impurities .
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 6-amino-1,3-benzothiazol-2-yl)-4-phenylbutanamide.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: 6-nitro-1,3-benzothiazol-2-yl)-4-phenylbutanoic acid and 6-nitro-1,3-benzothiazol-2-amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-nitro-1,3-benzothiazol-2-yl dimethyldithiocarbamate .
- 2,6-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide .
Uniqueness
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenylbutanamide is unique due to its specific structural features, such as the presence of both a nitro group and a phenylbutanamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H15N3O3S/c21-16(8-4-7-12-5-2-1-3-6-12)19-17-18-14-10-9-13(20(22)23)11-15(14)24-17/h1-3,5-6,9-11H,4,7-8H2,(H,18,19,21) |
InChI Key |
AGROGKWLGKFRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















